molecular formula C17H16N2O4S B6497693 2,3-dimethoxy-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide CAS No. 946263-14-5

2,3-dimethoxy-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide

Cat. No. B6497693
CAS RN: 946263-14-5
M. Wt: 344.4 g/mol
InChI Key: TYUOQPHQHRRWBH-UHFFFAOYSA-N
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Description

“2,3-dimethoxy-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide” is a complex organic compound. It is a derivative of benzamide and thiophene . Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries . Thiophene is a reactant involved in the synthesis of various compounds, including triazole-linked-thiopene conjugates .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various reactants. For instance, the synthesis of certain benzamide compounds starts from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The yields for 2,3-dimethoxybenzamides and 3-acetoxy-2-methylbenzamides were reported to be 43–50% and 40–72%, respectively .


Molecular Structure Analysis

The molecular structure of “2,3-dimethoxy-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide” can be inferred from its name. It likely contains a benzamide core structure, which is substituted with two methoxy groups at the 2nd and 3rd positions . Additionally, it has a thiophene and an oxazole ring attached to the benzamide core.

properties

IUPAC Name

2,3-dimethoxy-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-21-13-6-3-5-12(16(13)22-2)17(20)18-10-11-9-14(23-19-11)15-7-4-8-24-15/h3-9H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUOQPHQHRRWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide

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